molecular formula C16H19F6N3O4 B3134609 N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 400081-62-1

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B3134609
CAS No.: 400081-62-1
M. Wt: 431.33 g/mol
InChI Key: MUAZMWPTQLFYFD-UHFFFAOYSA-N
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Description

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide: is a chemical compound with a unique structure that allows for its utilization in various fields, ranging from pharmaceuticals to materials science. This compound’s intriguing properties and potential for innovation make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves multiple steps. One common method includes the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with N-(2-aminoethyl)-N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoroethoxy groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F6N3O4/c1-25(2)14(27)24-6-5-23-13(26)11-7-10(28-8-15(17,18)19)3-4-12(11)29-9-16(20,21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAZMWPTQLFYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130180
Record name N-[2-[[(Dimethylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400081-62-1
Record name N-[2-[[(Dimethylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400081-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[(Dimethylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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